molecular formula C16H26O7 B031682 tetranor-PGFM CAS No. 23109-94-6

tetranor-PGFM

Número de catálogo B031682
Número CAS: 23109-94-6
Peso molecular: 330.37 g/mol
Clave InChI: IGRHJCFWWOQYQE-SYQHCUMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetranor-PGFM refers to a metabolite of prostaglandins, specifically derived from prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2), which are eicosanoids involved in various physiological processes. These compounds are synthesized in response to inflammation and are rapidly metabolized in the body. The quantification of end urinary metabolites like this compound is crucial for understanding the role of prostaglandins in human diseases and relies on the chemical synthesis of isotopically labeled standards to support metabolite quantification (Kimbrough et al., 2020).

Synthesis Analysis

The synthesis of this compound involves concise methodologies that include the late-stage incorporation of an isotopically labeled side chain. This approach is instrumental in creating standards for metabolite quantification. The synthesis of related compounds demonstrates the importance of specific structural modifications to achieve desired biological activities or stability, as seen in the synthesis of natural PGE1 and its analogs through a two-component coupling process using zinc-copper reagents (Tsujiyama et al., 1990).

Molecular Structure Analysis

Understanding the molecular structure of this compound and related compounds is critical for elucidating their biological functions and stability. The molecular structure of such compounds is often characterized by specific bonding arrangements and geometric configurations, which can influence their reactivity and interactions with biological targets. For instance, the molecular structure of tetrakis(2,6‐diethylphenyl)digermene provides insights into bond lengths and angles that are relevant for understanding the structural aspects of prostaglandin metabolites (Snow et al., 1984).

Chemical Reactions and Properties

The chemical reactions involving this compound and its precursors, such as prostaglandin E2, often involve cyclooxygenase (COX) enzymes that convert arachidonic acid into prostaglandins. These reactions and the resulting chemical properties of the metabolites, including their stability and reactivity, are essential for understanding their biological roles and the effects of pharmacological interventions (Song et al., 2008).

Aplicaciones Científicas De Investigación

Evaluación de la función cardíaca

Los niveles de tetranor-PGFM en orina se han relacionado con la función cardíaca, particularmente en pacientes con distrofia muscular. Se observó una disminución en la this compound urinaria después de la administración del inhibidor de TRPV2 Tranilast, lo que sugiere su potencial como biomarcador para la mejora de la función cardíaca .

Biomarcador para la nefropatía diabética

Los estudios han identificado la this compound como un nuevo biomarcador para la nefropatía diabética. Sus niveles fueron significativamente más altos en sujetos con nefropatía en estadio 1 en comparación con los sujetos sanos y aumentaron con la progresión de la enfermedad .

Inflamación e insuficiencia cardíaca

La this compound se ha implicado en la inflamación mediada por prostaglandinas, que está asociada con la progresión patológica de la insuficiencia cardíaca. Monitorear sus niveles podría proporcionar información sobre el estado inflamatorio de los pacientes con afecciones cardíacas .

Severidad de la fibrosis quística

Se ha encontrado una alta variabilidad en los niveles de this compound y sus metabolitos en personas con fibrosis quística. Estos niveles podrían servir como marcadores potenciales para la gravedad de los síntomas y los hallazgos de imágenes en pacientes con fibrosis quística .

Enteropatía crónica

Las mutaciones en el gen SLCO2A1, que codifica un transportador de prostaglandinas, pueden inducir enteropatía crónica. Los niveles de this compound pueden reflejar la disfunción en el transporte y metabolismo de las prostaglandinas en los individuos afectados .

Indicador de estrés oxidativo

La correlación entre los niveles de this compound y los marcadores de estrés oxidativo como la 8-hidroxi-2′-desoxiguanosina sugiere su papel como indicador de estrés oxidativo, particularmente en condiciones como la miocardiopatía .

Marcador de eficacia terapéutica

En los ensayos clínicos, los cambios en los niveles de this compound se han utilizado para evaluar la eficacia de las intervenciones terapéuticas, como el uso de Tranilast en pacientes con distrofia muscular para mejorar la función cardíaca .

Estudios de metabolismo de prostaglandinas

La this compound sirve como un metabolito crucial en los estudios de metabolismo de prostaglandinas, ayudando a comprender la biosíntesis y el catabolismo de las prostaglandinas en varios procesos fisiológicos y patológicos .

Mecanismo De Acción

Target of Action

Tetranor-Prostaglandin FM (tetranor-PGFM) is the principal urinary metabolite of Prostaglandin F2α (PGF2α) . The primary target of this compound is the Prostaglandin F2-alpha receptor (PTGFR) . PTGFR is a G protein-coupled receptor that mediates the activity of PGF2α . It plays a crucial role in initiating luteolysis in the corpus luteum .

Mode of Action

It is known that the activity of ptgfr is mediated by g proteins which activate a phosphatidylinositol-calcium second messenger system . This suggests that this compound, as a metabolite of PGF2α, may interact with PTGFR and influence this signaling pathway.

Biochemical Pathways

This compound is involved in the prostaglandin biosynthesis pathway . Prostaglandins, including PGF2α, are derived from arachidonic acid via the cyclooxygenase (COX) pathway . The metabolism of PGF2α leads to the formation of this compound .

Pharmacokinetics

It is known that this compound is excreted in the urine . The urinary levels of this compound can vary depending on physiological conditions. For instance, in healthy females, the excretion rates are 7-13 µg per day, while in healthy males, the rates are 11-59 µg per 24 hours . During pregnancy, female urinary levels of this compound increase 2 to 5-fold, returning to normal shortly after childbirth .

Result of Action

Studies suggest that changes in urinary levels of this compound may reflect the biosynthesis of pgf2α . For instance, a decrease in urinary this compound levels was observed in patients with advanced heart failure after administration of the drug tranilast, suggesting a reduction in prostaglandin-mediated inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, physiological conditions such as pregnancy can significantly increase the urinary levels of this compound . Additionally, pathological conditions like heart failure can influence the levels of this compound and its associated inflammatory response .

Safety and Hazards

Tetranor-PGFM is highly flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Direcciones Futuras

The development of a monoclonal antibody-based EIA for tetranor-PGDM, a metabolite similar to tetranor-PGFM, suggests potential future directions for this compound . This could include the development of similar assays for this compound, which could be useful for routine detection and monitoring of this compound in research or diagnostic body fluids .

Propiedades

IUPAC Name

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHJCFWWOQYQE-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetranor-PGFM
Reactant of Route 2
tetranor-PGFM
Reactant of Route 3
tetranor-PGFM
Reactant of Route 4
tetranor-PGFM
Reactant of Route 5
Reactant of Route 5
tetranor-PGFM
Reactant of Route 6
Reactant of Route 6
tetranor-PGFM

Q & A

Q1: What is the significance of measuring Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) levels?

A1: this compound serves as a valuable biomarker for assessing Prostaglandin D2 (PGD2) production in the body. [] Elevated urinary this compound levels have been linked to various health conditions, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma. [] This highlights its potential utility in both research and diagnostic settings for understanding and monitoring these diseases.

Q2: How can Tetranor-Prostaglandin F Metabolite (this compound) be accurately measured in biological samples?

A2: Researchers have successfully developed a highly specific and sensitive competitive enzyme immunoassay (EIA) for quantifying this compound. [, ] This assay utilizes a monoclonal antibody specifically designed to bind this compound, enabling its precise detection and measurement in complex biological samples like urine. [, ] The development of this EIA represents a significant advancement in this compound research, facilitating further investigations into its role in various physiological and pathological processes.

Q3: What challenges were encountered in developing the enzyme immunoassay (EIA) for Tetranor-Prostaglandin F Metabolite (this compound)?

A3: Developing the EIA for this compound involved optimizing several key parameters to ensure accuracy and reliability. Researchers had to determine the optimal ionic strength and pH for the assay, ultimately finding that 150 mM NaCl and pH 7.5 provided the best results. [, ] Additionally, they had to carefully evaluate the assay's specificity to ensure it did not cross-react with other similar molecules like tetranor-PGEM, tetranor-PGAM, or tetranor-PGDM. [, ] Overcoming these challenges was crucial for establishing a robust and accurate method for measuring this compound.

Q4: Can plasma oxylipin levels, including those derived from 5-lipoxygenase (5-LOX), provide insights into synovial inflammation and potential therapeutic targets?

A4: Research suggests that synovial tissue lipid profiling, rather than plasma oxylipin levels, may be a more accurate indicator of active inflammatory pathways in treated joints. [] While plasma analysis revealed only 24 identifiable oxylipins, synovial tissue analysis identified 71, with minimal correlation between the two. [] Notably, elevated levels of 5-LOX-derived oxylipins were specifically observed in the synovial tissue of patients with a lympho-myeloid-enriched synovium. [] This finding suggests that targeting the 5-LOX pathway with inhibitors could hold therapeutic potential for individuals with this specific histological presentation of inflammatory arthritis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.